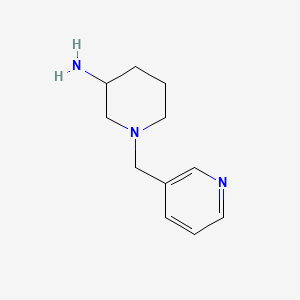

1-(Pyridin-3-ylmethyl)piperidin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Pyridin-3-ylmethyl)piperidin-3-amine, also known as 3-Pyridylmethylpiperidin-1-amine, is a synthetic organic compound belonging to the class of piperidines. It is a colorless liquid at room temperature and has a molecular weight of 159.22 g/mol. 3-Pyridylmethylpiperidin-1-amine is a useful intermediate for the synthesis of various biologically active compounds, and has been widely studied for its potential applications in medicinal chemistry and drug discovery.

Wissenschaftliche Forschungsanwendungen

Chemosensor for Metal Ions

A bis(pyridine-2-ylmethyl)amine derivative was developed as a chemosensor for metal ions, particularly Cu2+. It shows significant colorimetric and fluorescent changes upon binding of Cu2+, making it a potential chemosensor in aqueous solutions and mammalian cells (Zheng et al., 2016).

Biomimetic Iron(III) Complexes

Iron(III) complexes of N3O and N3O2 donor ligands, including derivatives of bis(pyrid-2-ylmethyl)amine, have been studied as functional models for intradiol-cleaving catechol dioxygenases. These complexes show potential in mimicking the enzymatic activity of natural dioxygenases (Sundaravel et al., 2011).

Synthesis of CGRP Receptor Antagonists

1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, a substructure in CGRP receptor antagonists, was synthesized using methods that might involve similar chemical structures. This demonstrates the compound's relevance in medicinal chemistry, particularly in the development of receptor antagonists (Leahy et al., 2012).

Construction of Helical Silver(I) Coordination Polymers

Unsymmetrical bis(pyridyl) ligands, closely related to 1-(Pyridin-3-ylmethyl)piperidin-3-amine, have been used to construct helical silver(I) coordination polymers. These polymers have potential applications in materials science and molecular engineering (Zhang et al., 2013).

Synthesis of Piperazine-2,6-dione Derivatives

The condensation of iminodiacetic acid with various amines, including pyridin-3-ylmethanamine, has been used to synthesize piperazine-2,6-dione derivatives. These compounds were evaluated for anticancer activity, highlighting their potential in pharmaceutical research (Kumar et al., 2013).

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Wirkmechanismus

Target of Action

Similar compounds with piperidine groups have been reported to target enzymes like cholinesterase and beta-secretase .

Mode of Action

Based on the behavior of structurally similar compounds, it can be inferred that it might interact with its targets, leading to changes in their activity .

Biochemical Pathways

Compounds with similar structures have been shown to affect pathways related to cholinesterase and beta-secretase activity .

Result of Action

Similar compounds have been reported to exhibit antiaggregatory and antioxidant effects .

Biochemische Analyse

Biochemical Properties

1-(Pyridin-3-ylmethyl)piperidin-3-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with histamine H3 receptors and sigma-1 receptors, exhibiting antagonistic properties . These interactions are crucial as they influence the compound’s ability to modulate neurotransmitter release and signal transduction pathways. The nature of these interactions involves binding to the receptor sites, thereby inhibiting or modulating their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with histamine H3 receptors can lead to altered neurotransmitter release, affecting neuronal communication and potentially influencing cognitive functions . Additionally, its antagonistic action on sigma-1 receptors can impact cellular stress responses and neuroprotection mechanisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to histamine H3 and sigma-1 receptors, inhibiting their activity and thereby modulating downstream signaling pathways . This inhibition can lead to changes in gene expression, particularly those genes involved in neurotransmitter synthesis and release. Furthermore, the compound’s ability to interact with these receptors suggests potential therapeutic applications in neurodegenerative diseases and cognitive disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained modulation of receptor activity, with potential implications for chronic treatment scenarios.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal adverse effects while effectively modulating receptor activity . At higher doses, toxic or adverse effects may be observed, including potential neurotoxicity and alterations in normal cellular functions. Threshold effects have been identified, indicating the importance of precise dosage control in therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processing, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels within the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its bioavailability and therapeutic potential . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in clinical applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.

Eigenschaften

IUPAC Name |

1-(pyridin-3-ylmethyl)piperidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-11-4-2-6-14(9-11)8-10-3-1-5-13-7-10/h1,3,5,7,11H,2,4,6,8-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBZNCNRSNSXCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CN=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide](/img/structure/B1326973.png)

![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)

![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)

![[2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327008.png)

![{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine](/img/structure/B1327011.png)